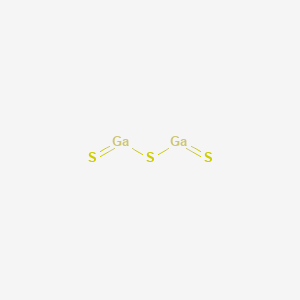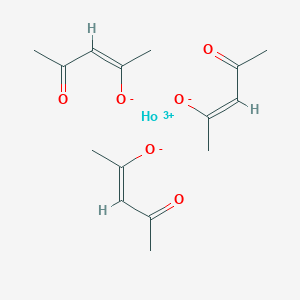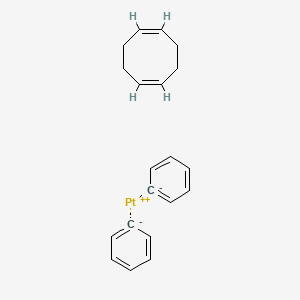
IRON DODECACARBONYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Iron dodecacarbonyl can be synthesized through several methods:
Thermolysis of Iron Pentacarbonyl: One of the earliest methods involves the thermolysis of iron pentacarbonyl (Fe(CO)₅), which decomposes to form this compound and carbon monoxide. [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}{12} + 3 \text{CO} ]
Reaction with Base: Another method involves the reaction of iron pentacarbonyl with a base such as triethylamine and water, followed by oxidation with acid. [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}{11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}{11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}{12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]
Análisis De Reacciones Químicas
Iron dodecacarbonyl undergoes various chemical reactions:
Substitution Reactions: It reacts with ligands such as triphenylphosphine to form substituted iron carbonyl complexes. [ \text{Fe}{12} + \text{PPh}_3 \rightarrow (\text{PPh}_3)\text{Fe}(\text{CO})_4 + \text{Fe}_2(\text{CO})_8 ]
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different iron carbonyl species.
Reactions with Thioesters: This compound reacts with cyclic thioesters, leading to the cleavage of carbon-sulfur bonds and the formation of diiron complexes.
Aplicaciones Científicas De Investigación
Iron dodecacarbonyl has numerous applications in scientific research:
Nanoparticle Synthesis: It is used as a precursor for the synthesis of iron-containing nanoparticles, which have applications in waste remediation, data storage, and magnetic resonance imaging.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Model Compounds: It is used as a model compound for studying the behavior of iron in biological systems, particularly in enzymes such as hydrogenases.
Mecanismo De Acción
The mechanism of action of iron dodecacarbonyl involves the coordination of its carbon monoxide ligands to the iron atoms, which facilitates various chemical reactions. The compound can undergo ligand exchange, oxidation, and reduction, depending on the reaction conditions . The coordination of ligands such as thioesters to the iron atoms can lead to the cleavage of bonds and the formation of new complexes .
Comparación Con Compuestos Similares
Iron dodecacarbonyl can be compared with other iron carbonyl compounds such as:
Iron Pentacarbonyl (Fe(CO)₅): Unlike this compound, iron pentacarbonyl is a mononuclear compound and is highly volatile and toxic.
Diiron Nonacarbonyl (Fe₂(CO)₉): This compound consists of two iron atoms and nine carbon monoxide ligands.
Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂): This compound is similar in structure to this compound but contains ruthenium atoms instead of iron.
This compound is unique due to its triangular structure and high reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
12088-65-2 |
|---|---|
Fórmula molecular |
C12Fe3O12 |
Peso molecular |
503.66 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)



